REACTION_CXSMILES
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[CH2:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9]C)=[O:8])=[C:5]([CH3:13])[CH:4]=1)[CH3:2]>[OH-].[Na+]>[CH2:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([OH:9])=[O:8])=[C:5]([CH3:13])[CH:4]=1)[CH3:2] |f:1.2|
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Name
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|
Quantity
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2.37 g
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Type
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reactant
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Smiles
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C(C)C1=CC(=C(C(=O)OC)C=C1)C
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Name
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|
Quantity
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40 mL
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Type
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solvent
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Smiles
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[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The mixture was washed with hexanes
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Name
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|
Type
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product
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Smiles
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C(C)C1=CC(=C(C(=O)O)C=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |